Based on the provided papers, the primary application of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione appears to be its role as a key building block in the multi-step synthesis of Linagliptin. [] The papers highlight Linagliptin's therapeutic potential as a DPP-4 inhibitor for treating type 2 diabetes.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5